N-(3-chloro-4-fluorophenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide
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Description
N-(3-chloro-4-fluorophenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide is a useful research compound. Its molecular formula is C20H14ClFN4O2 and its molecular weight is 396.81. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the metabotropic glutamate receptor 4 (mGlu 4) . This receptor is expressed presynaptically on terminals projecting from the striatum to the globus pallidus external segment (GPe), the first synapse of the BG indirect pathway .
Mode of Action
The compound acts as a positive allosteric modulator (PAM) of the mGlu 4 receptor . Activation of mGlu 4 at these terminals has been shown to reduce inappropriate GABA release onto the GPe, normalizing motor output .
Biochemical Pathways
The compound affects the basal ganglia (BG) circuitry . The BG controls motor function through two distinct pathways from the striatum: the direct and indirect pathways . These pathways have opposite effects on motor activity: activation of the direct pathway promotes movement, and the indirect pathway inhibits it .
Result of Action
The compound’s action on the mGlu 4 receptor helps to normalize the BG circuitry in Parkinson’s disease (PD) patients . By reducing inappropriate GABA release onto the GPe, it normalizes motor output .
Biochemical Analysis
Biochemical Properties
It has been suggested that it may act as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4) in preclinical rodent models . This suggests that it could interact with this receptor and potentially influence biochemical reactions involving this receptor.
Cellular Effects
Preliminary studies suggest that it may have anticancer efficacy and selectivity in colorectal cancer cell lines
Molecular Mechanism
Its potential role as a positive allosteric modulator of the mGlu4 receptor suggests that it may exert its effects at the molecular level through binding interactions with this receptor .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN4O2/c1-11-17-18(27)14(20(28)24-12-7-8-16(22)15(21)9-12)10-23-19(17)26(25-11)13-5-3-2-4-6-13/h2-9,11,14,17,19,23,25H,10H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPNSPLDCYQVLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(NCC(C2=O)C(=O)NC3=CC(=C(C=C3)F)Cl)N(N1)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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